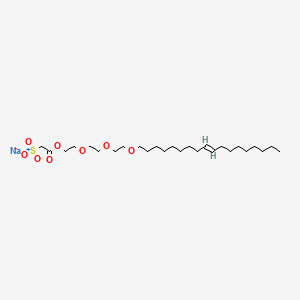
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate: is a complex organic compound with a long-chain structure. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in formulations requiring emulsification or dispersion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate typically involves the following steps:
Esterification: The initial step involves the esterification of octadec-9-enol with ethylene oxide to form octadec-9-enyloxyethanol.
Ethoxylation: The octadec-9-enyloxyethanol undergoes further ethoxylation with ethylene oxide to produce a triethoxylated intermediate.
Sulfonation: The triethoxylated intermediate is then reacted with sodium bisulfite to introduce the sulfonate group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate can undergo oxidation reactions, particularly at the unsaturated octadec-9-enyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.
Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Nucleophiles: Sodium hydroxide or other strong bases for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Substitution: Replacement of the sulfonate group with other functional groups.
Hydrolysis: Breakdown into smaller ethoxy-containing fragments.
Scientific Research Applications
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The primary mechanism by which Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate exerts its effects is through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and environmental conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a shorter alkyl chain.
Sodium lauryl ether sulfate (SLES): Similar in structure but with fewer ethoxy groups.
Sodium stearate: A surfactant with a saturated alkyl chain.
Uniqueness
Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate is unique due to its long unsaturated alkyl chain and multiple ethoxy groups, which provide enhanced emulsification and dispersion properties compared to its counterparts. This makes it particularly useful in applications requiring high-performance surfactants.
Properties
CAS No. |
94386-37-5 |
|---|---|
Molecular Formula |
C26H49NaO8S |
Molecular Weight |
544.7 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |
InChI |
InChI=1S/C26H50O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19-20-32-21-22-33-23-24-34-26(27)25-35(28,29)30;/h9-10H,2-8,11-25H2,1H3,(H,28,29,30);/q;+1/p-1/b10-9+; |
InChI Key |
GXNWSEIJFSCISK-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















